3-(4-chlorophenyl)-2-methyl-4-oxo-4H-chromen-7-yl N-[(4-methylphenyl)sulfonyl]alaninate
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Overview
Description
3-(4-Chlorophenyl)-2-methyl-4-oxo-4H-chromen-7-yl 2-(((4-methylphenyl)sulfonyl)amino)propanoate is a synthetic organic compound that belongs to the class of chromen-4-one derivatives. This compound is characterized by its complex structure, which includes a chromen-4-one core, a chlorophenyl group, a methyl group, and a sulfonylamino propanoate moiety. It is of interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlorophenyl)-2-methyl-4-oxo-4H-chromen-7-yl 2-(((4-methylphenyl)sulfonyl)amino)propanoate typically involves multiple steps:
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Formation of the Chromen-4-one Core: : The chromen-4-one core can be synthesized through the condensation of salicylaldehyde with an appropriate β-keto ester under acidic or basic conditions. This step often requires the use of catalysts such as piperidine or pyridine.
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Introduction of the Chlorophenyl Group: : The chlorophenyl group can be introduced via a Friedel-Crafts acylation reaction, where the chromen-4-one core is reacted with 4-chlorobenzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
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Methylation: : The methyl group can be introduced through a methylation reaction using methyl iodide and a strong base such as sodium hydride.
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Sulfonylation and Amination: : The sulfonylamino propanoate moiety can be synthesized by reacting 4-methylbenzenesulfonyl chloride with an appropriate amino acid derivative, followed by coupling with the chromen-4-one intermediate using coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can target the carbonyl group in the chromen-4-one core, leading to the formation of alcohol derivatives.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohol derivatives.
Substitution: Substituted aromatic compounds with various functional groups.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.
Material Science: It can be incorporated into polymer matrices to modify their properties, such as thermal stability and mechanical strength.
Biology
Enzyme Inhibition: The compound has potential as an inhibitor of specific enzymes, which can be useful in studying enzyme mechanisms and developing therapeutic agents.
Antimicrobial Activity: Preliminary studies suggest that the compound may exhibit antimicrobial properties, making it a candidate for further investigation in the development of new antibiotics.
Medicine
Drug Development: The compound’s unique structure and potential biological activities make it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer therapies.
Industry
Chemical Synthesis: It can be used as an intermediate in the synthesis of more complex molecules, facilitating the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-(4-Chlorophenyl)-2-methyl-4-oxo-4H-chromen-7-yl 2-(((4-methylphenyl)sulfonyl)amino)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of enzymes, inhibiting their activity and affecting various biochemical pathways. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Chlorophenyl)-2-methyl-4-oxo-4H-chromen-7-yl 2-(((4-methylphenyl)sulfonyl)amino)acetate
- 3-(4-Chlorophenyl)-2-methyl-4-oxo-4H-chromen-7-yl 2-(((4-methylphenyl)sulfonyl)amino)butanoate
Uniqueness
Compared to similar compounds, 3-(4-Chlorophenyl)-2-methyl-4-oxo-4H-chromen-7-yl 2-(((4-methylphenyl)sulfonyl)amino)propanoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the sulfonylamino propanoate moiety, in particular, enhances its potential as a versatile intermediate in chemical synthesis and as a candidate for drug development.
Properties
Molecular Formula |
C26H22ClNO6S |
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Molecular Weight |
512.0 g/mol |
IUPAC Name |
[3-(4-chlorophenyl)-2-methyl-4-oxochromen-7-yl] 2-[(4-methylphenyl)sulfonylamino]propanoate |
InChI |
InChI=1S/C26H22ClNO6S/c1-15-4-11-21(12-5-15)35(31,32)28-16(2)26(30)34-20-10-13-22-23(14-20)33-17(3)24(25(22)29)18-6-8-19(27)9-7-18/h4-14,16,28H,1-3H3 |
InChI Key |
SECWKEWNPJOVGG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(C)C(=O)OC2=CC3=C(C=C2)C(=O)C(=C(O3)C)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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